![molecular formula C26H26N4O5 B2484792 N-(2-呋喃基甲基)-4-[1-{2-[(4-甲基苯基)氨基]-2-氧代乙基}-2,4-二氧杂-1,4-二氢喹唑啉-3(2H)-基]丁酰胺 CAS No. 899932-63-9](/img/no-structure.png)

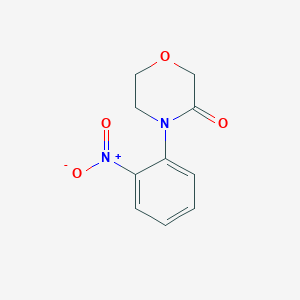

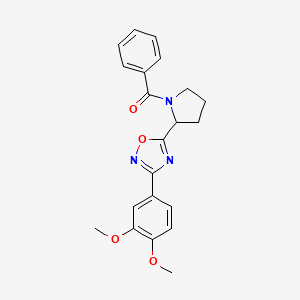

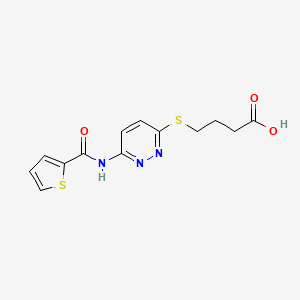

N-(2-呋喃基甲基)-4-[1-{2-[(4-甲基苯基)氨基]-2-氧代乙基}-2,4-二氧杂-1,4-二氢喹唑啉-3(2H)-基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves cyclization reactions, utilizing substrates like aryl-, aroyl-, and various cyanamides with methyl anthranilates or 2-aminophenyl ketones. For instance, cyclization of aryl-, aroyl-, and dimethylpyrimidinyl cyanamides with methyl anthranilates leads to derivatives such as 2-amino-3,4-dihydroquinazolin-4-one, indicating a method for constructing similar complex quinazoline derivatives (Shikhaliev et al., 2008).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the compound's properties and reactivity. For related compounds, crystal structure analysis via X-ray diffraction is a common method. For example, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, a molecule with a somewhat similar complexity, was analyzed to reveal its crystal structure and bonding arrangements, providing insights into the 3D arrangement of atoms and the spatial orientation of functional groups (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactivity and properties are defined by the functional groups present in the molecule and its overall structure. The compound's potential to undergo various chemical reactions, such as oxidative cyclization or carbonylative coupling, can be inferred from studies on similar molecules. For example, oxidative cyclization of amino alcohols catalyzed by CpIr complexes has been shown to synthesize indole derivatives and tetrahydroquinolines, indicating the types of cyclization reactions that might be applicable (Fujita et al., 2002).

科学研究应用

环化反应

芳基、芳酰基和氰胺基与各种底物的环化反应导致多样的杂环化合物形成。这些反应在合成喹唑啉酮衍生物方面起着基础作用,这些衍生物具有各种药理活性。这些过程展示了类似于查询分子的化合物在合成具有生物活性的杂环化合物方面的化学灵活性和潜在实用性(Shikhaliev et al., 2008)。

抗肿瘤活性

一些喹唑啉酮类似物已被设计、合成并评估其体外抗肿瘤活性。这些化合物显示出广谱的抗肿瘤活性,突显了类似于问题中的复杂分子在开发新的抗癌药物方面的潜在治疗应用(Al-Suwaidan et al., 2016)。

融合环的合成

3-取代呋喃的合成涉及定向锂化和钯催化偶联,显示了创造具有特定结构特征的复杂分子以用于各种化学和制药应用的潜力(Ennis & Gilchrist, 1990)。

抗惊厥活性

1,3-二氨基-6,7-二甲氧基异喹啉的衍生物,经过α-肾上腺素受体结合亲和力和降压活性评估,表明设计具有特定中枢神经系统活性的分子的潜力,包括抗惊厥特性(Bordner et al., 1988)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-furylacetaldehyde with 4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid, followed by the reaction of the resulting intermediate with 4-(4-methylphenylamino)-2-oxobutanoic acid to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid", "4-(4-methylphenylamino)-2-oxobutanoic acid" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 4-(2-furylmethyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid.", "Step 2: Reaction of the intermediate from step 1 with 4-(4-methylphenylamino)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.", "Step 3: Purification of the final product by methods such as recrystallization or column chromatography." ] } | |

CAS 编号 |

899932-63-9 |

分子式 |

C26H26N4O5 |

分子量 |

474.517 |

IUPAC 名称 |

N-(furan-2-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C26H26N4O5/c1-18-10-12-19(13-11-18)28-24(32)17-30-22-8-3-2-7-21(22)25(33)29(26(30)34)14-4-9-23(31)27-16-20-6-5-15-35-20/h2-3,5-8,10-13,15H,4,9,14,16-17H2,1H3,(H,27,31)(H,28,32) |

InChI 键 |

YZECMQQNYOERBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

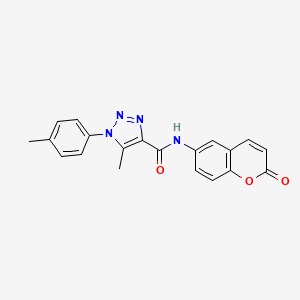

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)